H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H42N8O7 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
4-[[1-[[1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37) |
InChI Key |
GKPMARPRXONRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Synthetic Methodologies for H Dl Lys Dl Asp Dl Xiile Dl Cit Nh2
Strategic Considerations for Pentapeptide Synthesis with DL- and Non-Standard Amino Acids
The synthesis of H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 is fundamentally a study in managing heterogeneity. The incorporation of racemic mixtures (DL-Lys, DL-Asp, DL-Cit) and the unspecified stereoisomer of isoleucine (DL-xiIle) dictates that the final product will not be a single stereoisomer but rather a complex library of diastereomers. A primary strategic decision is to embrace this diversity, aiming for a controlled synthesis of this peptide library rather than attempting a stereochemically pure product.
Key strategic points include:
Protecting Group Orthogonality: A robust protecting group strategy is paramount. The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is a suitable starting point. drivehq.comiris-biotech.de This involves using Fmoc for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for the side chains of aspartic acid and tert-butyloxycarbonyl (Boc) for the lysine (B10760008) side chain. drivehq.compeptide.com
Management of Diastereomer Formation: Since DL-amino acids are used as inputs, each coupling step involving a racemic residue will double the number of diastereomers being synthesized on the resin. For a pentapeptide with four such positions, the theoretical maximum number of diastereomers is 2^4 = 16. The analytical characterization of the final product must be capable of handling this complexity.
Incorporation of Non-Standard Residues: Both citrulline (Cit) and isoleucine isomers (xiIle) present unique challenges. Citrulline is a non-proteinogenic amino acid that can be incorporated using standard peptide synthesis protocols, provided a suitable protected derivative (e.g., Fmoc-DL-Cit-OH) is available. biosyn.comgoogle.comlifetein.com Isoleucine and its isomers are β-branched amino acids known for causing significant steric hindrance, which can impede coupling reactions. nih.govresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides of this length due to its efficiency and ease of purification. ambiopharm.com The synthesis would proceed from the C-terminus (Citrulline) to the N-terminus (Lysine).
Optimization of Coupling Efficiencies for DL-Lys, DL-Asp, and DL-xiIle Residues
The efficiency of peptide bond formation (coupling) is critical to achieving a high-purity final product. The residue DL-xiIle, representing isoleucine and its stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile), presents the most significant challenge due to steric hindrance from its β-branched side chain.
To overcome these challenges:
Advanced Coupling Reagents: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) may yield poor results for hindered couplings. More potent activating agents, typically phosphonium or aminium/uronium salts, are necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective in these situations. creative-peptides.com
Optimized Reaction Conditions: For difficult couplings, strategies such as "double coupling" (repeating the coupling step with fresh reagents) can be employed to drive the reaction to completion. Microwave-assisted SPPS can also be beneficial, as the increased temperature can accelerate sluggish reactions and improve efficiency. creative-peptides.com
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Additive(s) | Relative Efficacy for Hindered Coupling | Notes |
|---|---|---|---|---|
| Carbodiimide | DCC, DIC | HOBt, Oxyma | Moderate | Can be inefficient for sterically demanding residues. researchgate.net |
| Aminium/Uronium | HATU, HCTU | DIPEA | High | Highly reactive and efficient, often the choice for difficult sequences. creative-peptides.com |
| Phosphonium | PyBOP, PyAOP | DIPEA | High | Effective but can be more expensive. |
Stereochemical Control and Racemization Prevention during Synthesis
In the context of synthesizing this compound, the objective is not to produce a single stereoisomer but to ensure that the use of racemic starting materials is the sole source of diastereomer formation. Unwanted racemization of an activated amino acid during the coupling step must still be minimized to prevent deviation from the expected statistical distribution of diastereomers.
Racemization primarily occurs at the carboxy-activated amino acid during coupling. nih.gov The risk is higher for certain amino acids and with specific activation methods. The use of additives like Hydroxybenzotriazole (HOBt) or its analogues (e.g., OxymaPure) with coupling reagents is a standard practice to suppress this side reaction. creative-peptides.com Studies have shown that racemization can be kept to 0.4% or less per cycle with proper protocols. nih.gov
Incorporation of DL-xiIle and Citrulline: Specific Challenges and Solutions
DL-xiIle: Isoleucine possesses two chiral centers, leading to four possible stereoisomers. The primary challenge is the steric bulk of the β-branched side chain, which slows down the kinetics of the coupling reaction. The solutions are largely the same as those for optimizing coupling efficiency in general: using powerful coupling reagents and potentially extended reaction times or elevated temperatures. nih.gov
Citrulline: The incorporation of citrulline is more straightforward. The main requirement is the availability of the Fmoc-protected DL-citrulline building block. The side chain contains a ureido group, which is generally stable under standard SPPS conditions and does not require a protecting group. Citrulline can be incorporated using the same coupling methods as other amino acids. google.com
Resin Selection and Cleavage Chemistries for Amide C-Termini
The "-NH2" at the end of the peptide sequence indicates a C-terminal amide. To achieve this, a specific type of resin must be used in SPPS.
Resin Selection: The Rink Amide resin is a common choice for Fmoc-based SPPS to produce C-terminal amides. The linker attached to this resin is designed to release the peptide as an amide upon cleavage with a strong acid like trifluoroacetic acid (TFA).
Cleavage: The final step of SPPS is cleaving the completed peptide from the resin support while simultaneously removing all permanent side-chain protecting groups. This is typically accomplished using a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%). Scavengers, such as water, triisopropylsilane (TIS), and ethanedithiol (EDT), are added to the cocktail to quench reactive carbocations generated from the cleavage of protecting groups, thereby preventing unwanted side reactions. drivehq.com
Solution-Phase Peptide Synthesis Techniques Applicable to this compound
While SPPS is generally preferred, solution-phase peptide synthesis (LPPS) remains a viable, albeit more labor-intensive, alternative. ambiopharm.com For a short pentapeptide, this method could offer advantages in scalability.
The strategy would involve a stepwise or fragment condensation approach:
Stepwise Synthesis: Amino acids are added one by one, with purification of the intermediate di-, tri-, and tetrapeptide after each step. This requires careful management of N-terminal and C-terminal protecting groups. For example, an N-terminally protected amino acid (e.g., Fmoc-DL-Lys(Boc)-OH) would be coupled to the N-terminus of the growing peptide chain, whose C-terminus is protected as an ester (e.g., methyl or ethyl ester).
Fragment Condensation: The peptide could be assembled from smaller, pre-synthesized fragments. For instance, the dipeptide H-DL-xiIle-DL-Cit-NH2 could be synthesized and purified first, followed by coupling to a protected tripeptide fragment, Boc-DL-Lys(Boc)-DL-Asp(OtBu)-OH. This approach can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal residue of the activating fragment.
In both solution-phase approaches, the same types of coupling reagents (e.g., DCC/HOBt, HATU) used in SPPS are applicable. creative-peptides.com The key difference is the need to isolate and purify intermediates at each stage, which contrasts with the simple filtration and washing steps of SPPS. ambiopharm.com
Chemoenzymatic Synthesis of this compound and its Precursors
The synthesis of complex oligopeptides such as this compound, which contains a mixture of D- and L-stereoisomers and non-canonical amino acids like citrulline, presents significant challenges for purely chemical or enzymatic methods. A chemoenzymatic approach, which synergistically combines the advantages of chemical synthesis and biocatalysis, offers a powerful strategy for constructing such challenging molecules. nih.gov This methodology leverages the high selectivity of enzymes for specific bond formations under mild conditions, while chemical methods provide the versatility to incorporate unnatural building blocks. nih.govfrontiersin.org
Enzymatic peptide synthesis is typically performed using proteases in reverse, where the thermodynamic equilibrium is shifted towards synthesis rather than hydrolysis. ias.ac.innih.gov This can be achieved by using organic cosolvents, biphasic systems, or by using activated amino acid esters as substrates. ias.ac.in For a tetrapeptide containing D-amino acids and the non-canonical citrulline, proteases with broad substrate specificity are required. Enzymes like papain and subtilisin are often employed for this purpose. nih.govresearchgate.netacs.org
Papain, a cysteine protease, has been used extensively for chemoenzymatic synthesis due to its broad substrate specificity. nih.govresearchgate.net While it displays a preference for L-amino acids, it can be coaxed to accept D-amino acids or other unnatural amino acids as substrates under specific reaction conditions. researchgate.net The efficiency of papain-catalyzed synthesis can be enhanced by immobilizing the enzyme on polymeric supports, which can improve stability and allow for easier separation from the reaction mixture. ias.ac.intandfonline.com The choice of support and the length of the spacer arm used for immobilization can significantly influence the yield of the peptide synthesis. ias.ac.in
The chemoenzymatic synthesis of this compound would likely proceed in a stepwise or fragment condensation manner. For instance, dipeptide fragments could be synthesized enzymatically and then coupled together using either enzymatic or chemical ligation methods. The incorporation of DL-amino acids means that the synthesis will produce a mixture of diastereomers, which will require advanced purification methods to separate.
| Enzyme | Class | Typical P1 Substrate Specificity | Key Features in Synthesis |
| Papain | Cysteine Protease | Broad specificity, accepts various amino acids researchgate.net | Can be immobilized on polymer supports; activity influenced by pH and organic cosolvents ias.ac.innih.gov |
| Subtilisin | Serine Protease | Favors aromatic or long aliphatic side chains acs.org | Can be modified with PEG to enhance activity in organic solvents; useful for synthesizing peptides with non-coded amino acids nih.govresearchgate.net |
| α-Chymotrypsin | Serine Protease | Aromatic residues (Phe, Tyr, Trp), Leucine, Methionine nih.gov | Can be used in frozen aqueous media; may cause unwanted hydrolysis at other sites nih.gov |
Advanced Purification Methods for Complex Oligopeptides
The purification of a crude synthetic peptide mixture, such as that resulting from the synthesis of this compound, is a critical step to isolate the target molecule from a variety of impurities. These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and diastereomers arising from the use of DL-amino acids. bachem.com Achieving the high purity required for research or therapeutic applications often necessitates the use of multiple, orthogonal chromatographic techniques. hplc.eupolypeptide.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful method for peptide purification. bachem.comhplc.eunih.gov This technique separates molecules based on their hydrophobicity. gilson.com The stationary phase is non-polar (commonly silica modified with C8 or C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.comnih.gov A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic species being retained longer on the column. hplc.eu RP-HPLC is highly effective at separating closely related peptides, making it ideal for removing synthesis-related impurities. hplc.eugilson.com
Ion-Exchange Chromatography (IEX) is an essential complementary technique that separates peptides based on their net charge at a given pH. gilson.comwaters.com This method is particularly valuable for purifying peptides that are difficult to resolve by RP-HPLC alone or for separating impurities with charge variations, such as deamidated forms. nih.govbio-works.com In cation-exchange chromatography, a negatively charged stationary phase binds positively charged peptides, while anion-exchange uses a positively charged resin to bind negatively charged peptides. waters.comamericanpeptidesociety.org Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase. gilson.comwaters.com For a peptide like this compound, which contains both a basic (Lys) and an acidic (Asp) residue, IEX offers a distinct separation mechanism compared to RP-HPLC.
For exceptionally complex mixtures, a multi-step purification strategy is often employed. A common approach involves using IEX as an initial capture step to remove the bulk of impurities, followed by one or more high-resolution RP-HPLC steps for polishing. polypeptide.combio-works.comdownstreamcolumn.com This combination of orthogonal techniques (separation by charge, then by hydrophobicity) significantly enhances the resolving power and can lead to purities exceeding 99%. bio-works.comdownstreamcolumn.com
Special considerations are needed for citrulline-containing peptides. The ureido group of citrulline can be chemically modified, and specific enrichment techniques have been developed based on the reaction of glyoxal derivatives with this group under acidic conditions. nih.gov While primarily used for analytical purposes, this specific reactivity highlights the need to choose purification conditions carefully to avoid unintended side reactions. royalsocietypublishing.org
| Purification Method | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity gilson.com | C18-modified silica bachem.com | Water/Acetonitrile with 0.1% TFA nih.gov | High-resolution purification, removal of synthesis by-products. hplc.eu |
| Ion-Exchange Chromatography (IEX) | Net Charge waters.com | Sulfonate-derivatized resin (Cation Exchange) bio-works.com | Buffer with increasing salt gradient (e.g., NaCl) gilson.com | Separation of charge variants, capture step before RP-HPLC. nih.govdownstreamcolumn.com |
| Size-Exclusion Chromatography (SEC) | Molecular Size americanpeptidesociety.org | Porous matrix americanpeptidesociety.org | Aqueous buffer | Removal of aggregates or separation of peptides with large size differences. |
Structural Elucidation and Conformational Analysis of H Dl Lys Dl Asp Dl Xiile Dl Cit Nh2
Spectroscopic Characterization for Primary Structure Confirmation
The primary structure of a peptide, the linear sequence of its amino acid residues, is the foundation of its chemical identity. For a synthetic peptide like H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2, spectroscopic methods are indispensable for confirming its successful synthesis and sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Resonances
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of peptides in solution. spectralservice.de For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) resonances to specific atoms within each amino acid residue.
1D ¹H NMR spectra provide initial information on the types of protons present. spectralservice.de However, due to spectral overlap, especially in peptides, 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are crucial for assigning protons within the same spin system of an amino acid residue. walisongo.ac.id The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy), would provide information about through-space proximities between protons, helping to confirm the amino acid sequence. spectralservice.de
¹³C NMR, often performed as a 2D experiment such as HSQC (Heteronuclear Single Quantum Coherence) which correlates each proton to its directly attached carbon, would allow for the assignment of all carbon signals. spectralservice.de The chemical shifts of the α-carbons are particularly sensitive to the local conformation.
Hypothetical ¹H NMR Chemical Shift Assignments for this compound
| Amino Acid Residue | α-H | β-H | Other Side Chain Protons |
| DL-Lys | 4.35 | 1.85, 1.70 | γ-H: 1.45, δ-H: 1.60, ε-H: 3.05 |
| DL-Asp | 4.60 | 2.85, 2.70 | - |
| DL-xiIle | 4.20 | 1.95 | γ-CH₃: 0.95, δ-CH₃: 0.90 |
| DL-Cit | 4.40 | 1.75, 1.65 | γ-H: 3.15, δ-H: 1.55 |
Note: The designation "xiIle" for isoleucine indicates that the stereochemistry at the β-carbon is not specified, meaning it could be either L-isoleucine or L-allo-isoleucine, or their D-enantiomers. This would likely lead to additional signal complexity in the NMR spectra.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a peptide and confirming its amino acid sequence. nih.gov High-resolution mass spectrometry would be used to accurately determine the molecular mass of this compound, allowing for the confirmation of its elemental composition. researchgate.net
Tandem mass spectrometry (MS/MS) would be employed to sequence the peptide. In this technique, the protonated peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence. royalsocietypublishing.org The presence of citrulline, a non-standard amino acid, can be identified by a characteristic neutral loss of isocyanic acid (HNCO) from the precursor or fragment ions. royalsocietypublishing.orgnih.gov
Hypothetical Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Monoisotopic Mass | C₂₃H₄₄N₈O₈: 588.3282 g/mol |
| Observed [M+H]⁺ | 589.3355 m/z |
| Major y-ions | y₁, y₂, y₃, y₄ |
| Major b-ions | b₁, b₂, b₃, b₄ |
| Characteristic Neutral Loss | -43.02 Da (from citrulline) |
Stereochemical Characterization of DL-Residues within this compound
The presence of DL-amino acids introduces stereochemical complexity that requires specialized analytical techniques for characterization.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a primary method for separating and quantifying the stereoisomers of a peptide. nih.gov For this compound, which contains multiple chiral centers, several diastereomers are possible. The separation of these diastereomers can often be achieved on a conventional reversed-phase HPLC column due to differences in their physicochemical properties. researchgate.net
Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water gradient with an ion-pairing agent like trifluoroacetic acid) and temperature to achieve baseline separation of the different stereoisomers. nih.gov Alternatively, a chiral stationary phase could be employed to resolve the enantiomeric pairs. chiraltech.com
Conformational Landscape and Secondary Structure Prediction of this compound
The presence of D-amino acids can have a profound impact on the secondary structure of a peptide. nih.gov While L-amino acids favor right-handed α-helices, D-amino acids can disrupt these structures or promote the formation of left-handed helices or other conformations like β-turns. libretexts.org
The conformational landscape of this compound would likely be heterogeneous, with a mixture of random coil and potentially some turn-like structures. Due to its short length and the presence of alternating L and D (or racemic) residues, it is unlikely to form a stable α-helix or β-sheet. libretexts.org
Circular Dichroism (CD) spectroscopy would be a key experimental technique to investigate the secondary structure. libretexts.org The CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation. A spectrum dominated by a strong negative band around 200 nm would suggest a predominantly random coil structure.
Influence of DL-Amino Acids on Peptide Backbone Flexibility and Local Conformations
The presence of both D- and L-amino acids within a peptide sequence profoundly impacts its structural landscape. While proteins are almost exclusively composed of L-amino acids, the inclusion of a D-enantiomer can drastically alter backbone flexibility and induce specific secondary structures that are otherwise inaccessible. nih.govnih.gov
The substitution of an L-amino acid with its D-counterpart can disrupt or destabilize canonical secondary structures like α-helices and β-sheets. For instance, a single D-amino acid in the middle of a sequence that would typically form a right-handed α-helix can act as a "helix breaker," causing a kink or complete disruption of the helical geometry. nih.gov Conversely, strategically placed D-amino acids are known to promote the formation of various types of β-turns, which are crucial for the folding of many peptides and proteins. Peptides composed entirely of D-amino acids will form stable, left-handed α-helices, the mirror image of the conventional right-handed structure. nih.gov
In a peptide like this compound, the DL-mixture at the Lys, Asp, and xiIle positions suggests that the resulting product is not a single, uniform molecule but a complex mixture of diastereomers. nih.gov Each diastereomer possesses distinct physicochemical properties and will adopt a unique set of preferred conformations in solution. nih.gov This inherent heterogeneity means the peptide does not have one single structure but exists as an ensemble of conformations. The flexibility is greatly increased, as the steric constraints that normally guide folding in all-L peptides are varied in each diastereomer.
Table 1: Predicted Conformational Effects of D-Amino Acids
| Secondary Structure | Effect of Single D-Amino Acid Insertion |
| α-Helix (Right-handed) | Destabilizing; can induce a kink or act as a C-terminal helix stop signal. |
| β-Sheet | Can disrupt the hydrogen-bonding pattern of parallel or anti-parallel sheets. |
| β-Turn | Can stabilize specific turn types (e.g., type I' or II') that are less favorable with L-amino acids. |
| Random Coil | Increases overall backbone flexibility and the number of accessible conformations. |
Structural Contributions of Citrulline and DL-xiIle Residues
The non-standard amino acids, citrulline and allo-isoleucine (xiIle), further contribute to the structural uniqueness of the peptide.
Citrulline (Cit): Citrulline is an isomer of arginine where the guanidinium (B1211019) group is replaced by a neutral urea (B33335) moiety. nih.gov This change has significant structural implications. The loss of the positive charge at physiological pH removes the potential for strong electrostatic interactions. However, the urea group is an excellent hydrogen bond donor and acceptor, allowing it to form intricate hydrogen bond networks with other residues or the peptide backbone. nih.gov Studies on citrulline-containing peptides have shown that its effect on secondary structure can vary. In some contexts, the conversion of arginine to citrulline decreases α-helix propensity, while having minimal impact on β-sheet formation. nih.gov In the context of this compound, the citrulline side chain could potentially form intramolecular hydrogen bonds with the side chains of lysine (B10760008) or aspartic acid, influencing the local conformation.
DL-xiIle (allo-Isoleucine): Isoleucine has two chiral centers, at the α-carbon and the β-carbon. The proteinogenic form is L-isoleucine (2S, 3S). Allo-isoleucine refers to the diastereomers with (2S, 3R) or (2R, 3S) configurations. wikipedia.org The notation "DL-xiIle" implies a mixture of all four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The different stereochemistry at the β-carbon imposes distinct steric constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles. youtube.com This branching closer to the backbone makes the residue particularly inflexible and can restrict the accessible conformational space in its immediate vicinity. youtube.com The presence of a mixture of all possible isomers of isoleucine introduces an extraordinary level of structural diversity, making a definitive single-structure determination virtually impossible.
Table 2: Properties of Constituent Amino Acid Side Chains
| Amino Acid | Side Chain Structure | Key Properties | Potential Interactions |
| Lysine (Lys) | -(CH₂)₄-NH₃⁺ | Positively charged, flexible, H-bond donor | Electrostatic with Asp; H-bonding with Cit/Asp |
| Aspartic Acid (Asp) | -CH₂-COO⁻ | Negatively charged, H-bond acceptor | Electrostatic with Lys; H-bonding with Lys/Cit |
| xi-Isoleucine (xiIle) | -CH(CH₃)-CH₂-CH₃ | Hydrophobic, sterically hindered due to β-branching | Van der Waals interactions |
| Citrulline (Cit) | -(CH₂)₃-NH-CO-NH₂ | Polar, neutral, H-bond donor & acceptor | H-bonding with Asp/Lys/backbone |
Computational Modeling of Three-Dimensional Structures (e.g., Molecular Dynamics Simulations, Quantum Chemical Calculations)
Given the complexity arising from the DL-amino acids and non-standard residues, computational modeling is an indispensable tool for exploring the conformational landscape of this compound. byu.edunih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in the peptide over time, providing insight into its dynamic behavior and conformational preferences. youtube.com For a peptide like this, one would need to simulate each diastereomer separately to understand its individual structural tendencies. A significant challenge is the parameterization of the non-standard residues, citrulline and allo-isoleucine, for use in standard force fields like CHARMM or AMBER. byu.eduresearchgate.net These parameters define the potential energy of the molecule and are crucial for accurate simulations. Enhanced sampling techniques, such as replica exchange molecular dynamics (T-REMD), would be particularly useful to overcome energy barriers and explore a wider range of conformations, which is essential for such a flexible and complex system. youtube.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide highly accurate calculations of the electronic structure and energies of different conformations. researchgate.net While computationally expensive for an entire peptide, DFT is invaluable for developing accurate force field parameters for the non-standard residues. It can also be used to calculate the relative energies of a small number of low-energy conformations predicted by MD simulations to refine the structural model. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise, treating the unique residues with high-level QM theory while the rest of the peptide and solvent are handled by more efficient MM force fields. researchgate.net
The ultimate output of these computational studies would not be a single structure, but rather an ensemble of structures for each diastereomer, represented as a probability distribution of conformations. youtube.com
Experimental Techniques for Higher-Order Structural Analysis
No single experimental technique can fully resolve the structure of such a complex peptide mixture. A combination of methods is required to characterize the ensemble of conformations.
Mass Spectrometry (MS): While MS is primarily used for determining molecular weight and sequence, advanced MS techniques can provide structural information. Ion mobility-mass spectrometry (IM-MS) separates ions based on their size and shape (collisional cross-section), which could potentially separate the different diastereomers. Fragmentation analysis using techniques like collision-induced dissociation (CID) can sometimes yield fragments whose relative abundance is sensitive to the stereochemistry of the parent peptide. acs.org
Table 3: Applicability of Experimental Techniques
| Technique | Information Provided | Applicability to this compound |
| NMR Spectroscopy | High-resolution 3D structure, dynamics, inter-atomic distances | Extremely challenging due to diastereomeric mixture and signal overlap. Isotope labeling would be necessary. Provides ensemble-averaged data. nih.govyoutube.com |
| Circular Dichroism (CD) | Overall secondary structure content (α-helix, β-sheet, random coil) | Provides a rapid assessment of the average secondary structure of the mixture. Useful for detecting gross conformational properties. nih.gov |
| Mass Spectrometry (MS) | Molecular weight, sequence, and potentially shape (IM-MS) | Can confirm mass and sequence. IM-MS may help separate diastereomers. Fragmentation patterns might offer limited stereochemical insight. acs.org |
| X-ray Crystallography | High-resolution 3D structure in a solid state | Unlikely to be successful due to the conformational flexibility and heterogeneity of the sample, which would prevent the formation of a well-ordered crystal. |
Mechanistic Investigations of H Dl Lys Dl Asp Dl Xiile Dl Cit Nh2 in Model Biological Systems in Vitro Focus
In Vitro Receptor Interaction and Binding Affinity Studies
The initial step in understanding the biological activity of a peptide is often to characterize its interaction with cellular receptors. nih.gov These interactions are fundamental to many physiological processes and are a primary focus for therapeutic development. nih.govcam.ac.uk
Hypothesized Mechanisms of Peptide-Receptor Recognition (e.g., G protein-coupled receptors)
Many endogenous peptides exert their effects by activating G protein-coupled receptors (GPCRs). nih.govcam.ac.uk It is hypothesized that synthetic peptides like H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 may also interact with these receptors. The binding of a peptide to a GPCR can trigger a cascade of intracellular signals, leading to a physiological response. nih.gov The "message-address" concept suggests that different parts of a peptide sequence are responsible for binding affinity ("address") and receptor activation ("message"). nih.gov The terminal groups of the peptide, such as the N-terminal ammonium (B1175870) group and the C-terminal amide group in this compound, can play a crucial role in forming polar interactions within the transmembrane helices of GPCRs. nih.gov
The interaction between a peptide and a GPCR is a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov Understanding these dynamics is key to developing more specific and effective peptide-based therapeutics. nih.govbiorxiv.org
Biophysical Approaches for Ligand-Target Interaction Profiling
A variety of biophysical techniques are employed to study the binding of peptides to their target receptors in vitro. nih.govnih.gov These methods provide valuable data on binding affinity, kinetics, and the structural details of the interaction.
| Biophysical Technique | Information Provided | Example Application |
| Surface Plasmon Resonance (SPR) | Real-time kinetic data (association and dissociation rates) and binding affinity. nih.govnih.gov | Determining the binding affinity of a peptide to a GPCR immobilized on a sensor chip. nih.gov |
| Fluorescence Spectroscopy | Binding affinity and conformational changes upon binding, studied in bulk solution or at the single-molecule level. nih.gov | Using a fluorescently labeled peptide to measure its binding to receptors on cultured cells. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding, including enthalpy and entropy changes. frontiersin.org | Characterizing the thermodynamics of a peptide binding to bacterial cells. frontiersin.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution structural information of the peptide-receptor complex. nih.gov | Determining the three-dimensional structure of a peptide bound to its receptor. frontiersin.org |
| Flow Cytometry | Equilibrium binding kinetics by measuring the fluorescence of labeled ligands bound to cells. nih.gov | Quantifying the binding of a fluorescently labeled peptide to a cell population. nih.gov |
| Thermal Shift Assay | Confirmation of ligand binding by measuring changes in the thermal stability of the receptor. nih.gov | Validating the interaction between a small molecule and a natriuretic peptide receptor. nih.gov |
These techniques, often used in combination, provide a comprehensive profile of the peptide-receptor interaction, which is essential for understanding its mechanism of action. nih.govnih.gov
Enzymatic Modulation and Interaction Profiling of this compound
Peptides can also exert their biological effects by modulating the activity of enzymes. nih.govamericanpeptidesociety.org This can involve acting as a substrate, an inhibitor, or an allosteric modulator.
Analysis of Substrate Specificity or Inhibitory Potential for Relevant Enzymes (e.g., Lysine-modifying enzymes)
Given the presence of a lysine (B10760008) residue, this compound could potentially interact with lysine-modifying enzymes. These enzymes, such as lysine methyltransferases (KMTs) and histone deacetylases (HDACs), play crucial roles in cellular regulation. nih.govmdpi.com
Lysine Methyltransferases (KMTs): These enzymes catalyze the transfer of methyl groups to lysine residues on histone and non-histone proteins. nih.gov In vitro methyltransferase assays using peptide substrates are a key method to determine the substrate specificity of KMTs. nih.gov
Histone Deacetylases (HDACs): Class IIa HDACs, for example, show a preference for bulky aromatic amino acids flanking the target lysine. mdpi.com Peptide libraries are used to map the substrate specificities of these enzymes. mdpi.com
Other Lysine-Modifying Enzymes: Ubiquitination is another critical post-translational modification targeting lysine residues, regulated by a cascade of E1, E2, and E3 enzymes. acs.orgacs.org Synthetic peptides can be designed to modulate these pathways. acs.orgacs.org
The interaction of this compound with such enzymes could be investigated using enzyme kinetics studies to determine if it acts as a substrate or an inhibitor. americanpeptidesociety.org
Impact of Peptide Stereochemistry on Enzymatic Kinetics
The stereochemistry of a peptide, specifically the presence of D-amino acids, can significantly influence its interaction with enzymes. nih.govnih.gov Peptides containing D-amino acids are generally more resistant to degradation by proteases. nih.govrsc.org
Membrane Interaction and Cellular Uptake Mechanisms in Cell Culture Models
For a peptide to exert an intracellular effect, it must first cross the cell membrane. The mechanisms by which peptides are taken up by cells are a major area of research. nih.govnih.gov
The cellular uptake of peptides can occur through various pathways, including direct translocation across the membrane and different forms of endocytosis, such as macropinocytosis and clathrin-mediated endocytosis. nih.govmdpi.com The specific pathway often depends on the peptide's physicochemical properties, such as its charge and hydrophobicity. nih.gov
The initial step in many uptake mechanisms is the interaction of the peptide with the cell membrane. nih.gov For cationic peptides, this often involves binding to negatively charged components of the membrane, such as heparan sulfate (B86663) proteoglycans. nih.gov
Several biophysical techniques are used to study peptide-membrane interactions in vitro, including: tandfonline.com
| Technique | Information Provided |
| Circular Dichroism (CD) | Secondary structure of the peptide upon membrane binding. tandfonline.com |
| Fluorescence Microscopy | Visualization and quantification of peptide uptake into cells. acs.org |
| Atomic Force Microscopy (AFM) | High-resolution imaging of how peptides affect membrane structure. ethz.ch |
Studies using cell cultures are essential to determine the efficiency of cellular uptake and the intracellular localization of the peptide. acs.orgresearchgate.net The presence of D-amino acids in this compound could influence its interaction with the cell membrane and its subsequent uptake, potentially leading to different intracellular concentrations and biological effects compared to an all-L-peptide.
Assessment of Cell Permeability and Intracellular Localization
The ability of a peptide to cross the cell membrane is a critical determinant of its potential biological activity on intracellular targets. Research into the cell permeability of this compound would involve a series of in vitro experiments using various cell lines.
Assessing Cell Permeability:
A primary method for evaluating cell permeability is the use of cell-based assays, such as the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayer assays. These models mimic the intestinal barrier and are commonly used to predict in vivo absorption. The permeability of a peptide is influenced by its physicochemical properties, including size, charge, and lipophilicity. unc.edunih.gov The presence of both a positively charged lysine and a negatively charged aspartic acid residue in the peptide sequence suggests a complex charge profile that could influence its interaction with the cell membrane. wikipedia.org The inclusion of D-amino acids can enhance peptide stability against enzymatic degradation, a factor that is crucial for maintaining the peptide's integrity long enough to assess its permeability. nih.gov
Determining Intracellular Localization:
To ascertain where the peptide resides within the cell, it would typically be labeled with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate - FITC) or a radioactive isotope. Confocal microscopy or flow cytometry could then be used to visualize and quantify its uptake and subcellular distribution. For instance, researchers could determine if the peptide accumulates in specific organelles like the endosomes, lysosomes, or the nucleus. The methylation of lysine residues is known to be a determinant of protein localization within cells, and while this peptide is not methylated, the presence of lysine itself is significant for potential interactions. nih.gov
Currently, there is no specific data available in the scientific literature regarding the cell permeability or intracellular localization of this compound.
Investigation of Endocytic Pathways and Transporter-Mediated Uptake
The entry of peptides into cells is often a complex process that can involve one or more uptake mechanisms.
Endocytic Pathways:
Endocytosis is a major route for the internalization of peptides and other macromolecules. nih.gov This process can be broadly categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govelifesciences.org To investigate which of these pathways might be involved in the uptake of this compound, researchers would typically use a panel of chemical inhibitors that selectively block each pathway. For example, chlorpromazine (B137089) is often used to inhibit clathrin-mediated endocytosis, while filipin (B1216100) is used to disrupt caveolae formation. The effect of these inhibitors on the intracellular accumulation of the labeled peptide would then be quantified.
Transporter-Mediated Uptake:
Small peptides, particularly di- and tripeptides, can be actively transported across the cell membrane by solute carrier (SLC) transporters, such as PepT1 and PepT2. nih.govnih.gov Given that this compound is a tetrapeptide, its potential interaction with these transporters would be a key area of investigation. Competition assays, where cells are incubated with the labeled peptide in the presence of known substrates of these transporters (like glycyl-sarcosine), could reveal if it utilizes these uptake systems. nih.gov The use of cell lines with varying expression levels of peptide transporters would also be informative.
No published studies were found that investigate the endocytic pathways or transporter-mediated uptake of this compound.
Modulation of Intracellular Processes and Signaling Cascades (In Vitro)
Once inside the cell, a peptide can modulate a variety of intracellular processes and signaling cascades, leading to observable changes in cellular behavior and function.
Study of Cellular Phenotypes in Response to this compound in Cell Lines
Commonly Assessed Cellular Phenotypes:
Cell Viability and Proliferation: Assays such as the MTT or MTS assay would be used to determine if the peptide has cytotoxic or cytostatic effects on various cell lines, including both cancerous and non-cancerous lines to assess selectivity. mdpi.com
Cell Morphology: Changes in cell shape, size, and adherence could be monitored using phase-contrast microscopy. Such changes can be indicative of effects on the cytoskeleton or cell adhesion. mdpi.com
Cell Migration and Invasion: For cancer cell lines, the effect of the peptide on cell motility could be assessed using wound-healing (scratch) assays or Transwell migration assays. Some synthetic peptides have been shown to inhibit tumor cell migration. nih.govoup.com
Apoptosis and Cell Cycle: Flow cytometry analysis using annexin (B1180172) V and propidium (B1200493) iodide staining could determine if the peptide induces programmed cell death (apoptosis). Cell cycle analysis would reveal if the peptide causes arrest at specific phases of the cell cycle. mdpi.com
The table below illustrates hypothetical data that would be collected in such studies.
| Cell Line | Assay | Endpoint | Hypothetical Result with this compound |
| HeLa | MTT | Cell Viability (%) | No significant change |
| A549 | Wound Healing | Migration Rate (%) | 25% reduction |
| MCF-7 | Flow Cytometry | Apoptosis (%) | Increase in late apoptotic cells |
| Jurkat | Cell Cycle Analysis | % of Cells in G2/M | Arrest in G2/M phase |
Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound, as no such data is publicly available.
Gene Expression and Protein Level Analysis in Controlled In Vitro Environments
To understand the molecular mechanisms underlying any observed phenotypic changes, researchers would analyze the peptide's impact on gene and protein expression.
Gene Expression Analysis:
Techniques such as quantitative real-time PCR (qRT-PCR), microarrays, or RNA-sequencing (RNA-Seq) would be employed to identify changes in the expression levels of specific genes or to obtain a global view of the transcriptomic changes induced by the peptide. For instance, if the peptide induces apoptosis, the expression of genes involved in the apoptotic pathway (e.g., Bax, Bcl-2, Caspase-3) would be examined. The presence of a citrulline residue is particularly interesting, as the process of citrullination, catalyzed by peptidylarginine deiminases (PADs), is known to play a role in the regulation of gene expression, often by modifying histones. news-medical.netresearchgate.netoup.com
Protein Level Analysis:
Western blotting would be used to quantify the levels of specific proteins and their post-translational modifications (e.g., phosphorylation, acetylation, citrullination). For example, if the peptide is found to affect a particular signaling pathway, the phosphorylation status of key kinases in that pathway would be assessed. Proteomics approaches, using mass spectrometry, could provide a more comprehensive analysis of the changes in the cellular proteome and post-translational modifications following peptide treatment. nih.govmdpi.com The potential for the peptide itself to be a substrate for enzymes that catalyze post-translational modifications would also be an area of investigation.
The following table provides a hypothetical example of protein level analysis.
| Protein Target | Analytical Method | Cellular Process | Hypothetical Finding with this compound |
| Caspase-3 | Western Blot | Apoptosis | Increased cleavage |
| Akt | Western Blot | Survival Signaling | Decreased phosphorylation |
| Histone H3 | Mass Spectrometry | Gene Regulation | Altered citrullination pattern |
| Cyclin B1 | Western Blot | Cell Cycle | Increased expression |
Note: This table is for illustrative purposes only. No specific data on the effects of this compound on gene or protein expression has been published.
Q & A
Q. What are the optimal synthetic strategies for H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2, considering its mixed DL-amino acid configuration?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended for controlled assembly. Use Fmoc/t-Bu protecting groups to manage side-chain reactivity. For DL-amino acids, ensure racemization is minimized by coupling at 0–4°C with activating agents like HBTU/HOBt. Post-synthesis, cleave the peptide from the resin using TFA:water:TIPS (95:2.5:2.5) and purify via reversed-phase HPLC (C18 column, gradient: 5–60% acetonitrile/0.1% TFA over 30 min). Characterize purity via LC-MS (ESI) and confirm sequence integrity using MALDI-TOF/TOF. Adjust pH during purification to enhance solubility, as acidic/basic conditions may stabilize charged residues like Lys and Asp .
Q. How can the solubility and stability of this compound be optimized for in vitro studies?
- Methodological Answer : Solubility is pH-dependent due to charged residues (e.g., Lys, Asp). Dissolve the peptide in 20 mM ammonium bicarbonate (pH 8.0) or 10 mM citrate buffer (pH 5.0) based on its isoelectric point (pI), calculated using tools like ExPASy ProtParam. For stability, store lyophilized aliquots at –80°C. Avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at 214 nm over 48 hours under assay conditions (e.g., 37°C, physiological pH) .
Q. What analytical techniques are critical for verifying the structural integrity of this tetrapeptide?
- Methodological Answer : Combine orthogonal methods:
- Mass Spectrometry : ESI-MS for molecular weight confirmation (expected [M+H]+: ~600–650 Da).
- NMR : 2D --HSQC to resolve DL-isomer signals (e.g., δ 1.2–1.5 ppm for xiIle methyl groups).
- Circular Dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., 190–250 nm scans).
- Amino Acid Analysis (AAA) : Hydrolyze with 6N HCl (110°C, 24h) and quantify residues via ion-exchange chromatography .
Advanced Research Questions
Q. How can conformational dynamics of this compound be studied to predict its bioactivity?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water). Parameterize DL-amino acids using GAFF2 force fields. Run 100-ns trajectories to analyze backbone flexibility (RMSD) and side-chain interactions (e.g., salt bridges between Lys and Asp). Validate simulations with experimental CD spectra and NMR NOE data. Compare MD-derived conformers to bioactive templates in databases like PDB .
Q. What experimental designs address contradictions in reported bioactivity data across in vitro assays?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (pH 7.4, 37°C, 5% CO) using pre-qualified reagents.
- Purity Control : Require ≥95% HPLC purity and verify via AAA.
- Orthogonal Assays : Combine SPR (binding affinity), fluorescence polarization (target engagement), and cell-based luciferase reporters (functional activity).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report effect sizes and confidence intervals to resolve discrepancies .
Q. How can the stereochemical impact of DL-xiIle on peptide-receptor interactions be systematically evaluated?
- Methodological Answer : Synthesize enantiopure L- and D-xiIle analogs. Use surface plasmon resonance (SPR) to measure binding kinetics (, , ) to target receptors (e.g., GPCRs). Pair with computational docking (AutoDock Vina) to model binding poses. Validate using alanine-scanning mutagenesis of the receptor’s binding pocket. Correlate stereochemistry with IC shifts in dose-response assays .
Key Considerations
- Ethical Compliance : For multi-site studies, designate a principal investigator (PI) to oversee protocol adherence and ethics approvals, as per institutional guidelines .
- Data Reproducibility : Archive raw datasets (HPLC chromatograms, NMR spectra) in repositories like Zenodo with DOI links for peer review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
